5-Chloro-2-hydroxypyrazine
Overview
Description
5-Chloro-2-hydroxypyrazine is an organic compound with the molecular formula C4H3ClN2O. It is known for its diverse applications in the fields of pharmaceuticals and agrochemicals . This compound is characterized by its chlorine and hydroxy functional groups, which contribute to its unique chemical properties .
Preparation Methods
The preparation of 5-Chloro-2-hydroxypyrazine typically involves the reaction of 2-aminopyrazine with 5-chlorobutanone, followed by oxidation and hydrolysis steps . This method is commonly used due to its efficiency and simplicity. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-hydroxypyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: One of the most notable reactions is the substitution reaction, where the chlorine atom can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-hydroxypyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the manufacture of pesticides, antibiotics, and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxypyrazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
5-Chloro-2-hydroxypyrazine can be compared with other similar compounds, such as:
5-Chloro-2-hydroxypyridine: Similar in structure but with different chemical properties and applications.
2-Hydroxypyrazine: Lacks the chlorine atom, resulting in different reactivity and uses.
5-Chloropyrazine-2-ol: Another closely related compound with distinct functional groups and applications.
The uniqueness of this compound lies in its specific combination of chlorine and hydroxy groups, which confer unique chemical and biological properties .
Biological Activity
5-Chloro-2-hydroxypyrazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimycobacterial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical pathways. The presence of the chlorine atom and hydroxyl group on the pyrazine ring significantly influences its biological properties. The structural formula can be represented as follows:
This compound is often evaluated in combination with other moieties to enhance its pharmacological profile.
Antimycobacterial Activity
One of the most notable biological activities of this compound is its antimycobacterial activity . Research indicates that derivatives of this compound exhibit significant effectiveness against various strains of Mycobacterium tuberculosis (M. tuberculosis) and other mycobacterial species.
The primary mechanism through which this compound exerts its antimycobacterial effects is by inhibiting the fatty acid synthase I (FAS-I) enzyme in mycobacteria. This inhibition disrupts the synthesis of essential fatty acids, leading to compromised bacterial cell membrane integrity. Studies have shown that:
- Minimum Inhibitory Concentrations (MIC) for active derivatives range from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv.
- Compounds with hydroxyl substituents tend to have reduced cytotoxicity while maintaining antimycobacterial activity .
Cytotoxicity Studies
While evaluating the therapeutic potential, it is crucial to assess the cytotoxicity of this compound derivatives. In vitro studies have indicated that certain derivatives exhibit low toxicity profiles, with select compounds demonstrating favorable selectivity indices (SI) over cancer cell lines:
Compound Name | MIC (µg/mL) | Cytotoxicity SI |
---|---|---|
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | 1.56 | 47 |
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid | 3.13 | 35 |
These findings suggest that modifications in the molecular structure can lead to enhanced activity while minimizing adverse effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antimycobacterial Efficacy : A study synthesized a series of 30 derivatives and tested them against multiple strains, confirming that most compounds retained significant activity against M. tuberculosis and other mycobacteria .
- Structure-Activity Relationship (SAR) : Research has highlighted that the introduction of hydrophilic substituents can improve both activity and safety profiles, emphasizing the importance of structural modifications in developing effective antimycobacterial agents .
- In Vivo Studies : While in vitro results are promising, in vivo studies using murine models have shown limited efficacy due to metabolic instability and poor pharmacokinetics, suggesting further optimization is necessary for clinical applications .
Properties
IUPAC Name |
5-chloro-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQIKXKJHKXJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563892 | |
Record name | 5-Chloropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89180-45-0 | |
Record name | 5-Chloropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50563892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-hydroxypyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.